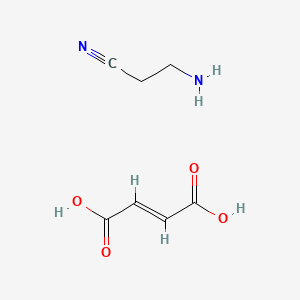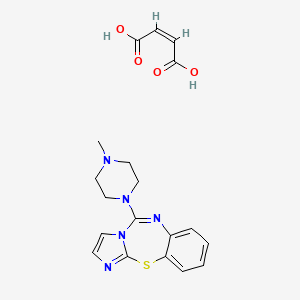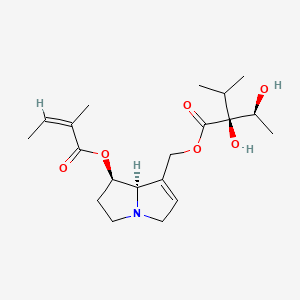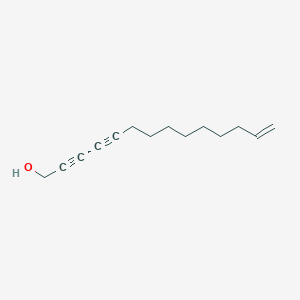
2-trans,4-trans-Xanthoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-trans,4-trans-xanthoxin is an apo carotenoid sesquiterpenoid that is xanthoxin in which the double bonds at positions 2 and 4 have E (trans) configuration. It has a role as a plant metabolite and a plant growth retardant. It is an enal, an apo carotenoid sesquiterpenoid and an epoxide.
Scientific Research Applications
Role in Plant Development
Xanthoxin, a precursor to abscisic acid (ABA), plays a significant role in fruit development. In apples, the balance between xanthoxin and ABA levels is crucial for the maturation process, with xanthoxin levels decreasing as fruits ripen and ABA levels increase (Setha, Kondo, Hirai, & Ohigashi, 2004).
Allelopathic Properties
Xanthoxin exhibits allelopathic activity, as observed in Pueraria thunbergiana. It can inhibit the root growth of certain plants, suggesting a role in plant competition and soil ecology (Kato‐Noguchi, 2003).
Influence on Thyroid Hormone Distribution and Metabolism
Xanthohumol, a derivative of xanthoxin, affects thyroid hormone distribution and metabolism in rats. It competes with thyroxine for binding to transthyretin, indicating potential implications for endocrine system studies (Radovic et al., 2010).
Potential in Synthesis of Chiral Compounds
Xanthoxin derivatives are being explored as synthons for the preparation of optically pure α-amino aldehydes and α-amino acids, indicating their importance in synthetic organic chemistry (Morita et al., 2001).
Inhibition of α-Glucosidase
Xanthohumol, related to xanthoxin, has been shown to inhibit α-glucosidase in vitro. This suggests potential applications in the treatment of type 2 diabetes and hyperglycemia management (Liu et al., 2014).
Biosynthesis and Regulation
The biosynthesis of ABA involves the formation of xanthoxin as an intermediate. The control of ABA synthesis, particularly the role of xanthoxin, is a key area in understanding plant stress responses (Taylor, Burbidge, & Thompson, 2000).
Anticancer Properties
Certain xanthoxin derivatives have shown inhibitory activities against the growth of human cancer cell lines, indicating potential therapeutic applications in oncology (Sousa et al., 2002).
properties
Product Name |
2-trans,4-trans-Xanthoxin |
|---|---|
Molecular Formula |
C15H22O3 |
Molecular Weight |
250.33 g/mol |
IUPAC Name |
(2E,4E)-5-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3-methylpenta-2,4-dienal |
InChI |
InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15-13(2,3)9-12(17)10-14(15,4)18-15/h5-8,12,17H,9-10H2,1-4H3/b7-5+,11-6+/t12-,14+,15-/m0/s1 |
InChI Key |
ZTALKMXOHWQNIA-LVMPZUNDSA-N |
Isomeric SMILES |
C/C(=C\C=O)/C=C/[C@]12[C@](O1)(C[C@H](CC2(C)C)O)C |
SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
Canonical SMILES |
CC(=CC=O)C=CC12C(CC(CC1(O2)C)O)(C)C |
synonyms |
cis,trans-xanthoxin trans,trans-5-(1',2'-epoxy-4'-hydroxy-2',6',6'- trimethyl-1'-cyclohexyl)-3-methylpentadienal trans,trans-xanthoxin xanthoxin xanthoxin, (1R-(1alpha(2E,4E),4beta,6alpha))-isomer xanthoxin, (1S-(1alpha(2E,4E),4alpha,6alpha))-isomer xanthoxin, (1S-(1alpha(2Z,4E),4alpha,6alpha))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B1238356.png)







![3-[3-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propyl]-1H-benzimidazol-2-one](/img/structure/B1238370.png)
![1-[2-(3-Methylanilino)-5-nitrophenyl]sulfonyl-3-propan-2-ylurea](/img/structure/B1238371.png)

![methyl (Z)-2-[(6'R,7'S)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B1238376.png)
![3-Fluoro-5-morpholin-4-YL-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-YL]benzamide](/img/structure/B1238377.png)